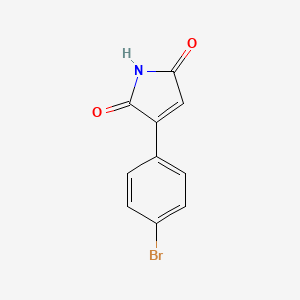

3-(4-bromophenyl)-1H-pyrrole-2,5-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(4-bromophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIFCLVEBRJPOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Bromophenyl 1h Pyrrole 2,5 Dione and Its Derivatives

Retrosynthetic Analysis and Strategic Design of Synthetic Routes for 3-(4-bromophenyl)-1H-pyrrole-2,5-dione

A critical first step in devising a synthetic plan is a thorough retrosynthetic analysis to identify key bond disconnections and logical precursor molecules. This process allows for the strategic design of efficient and practical synthetic routes.

The most logical and widely employed retrosynthetic strategy for this compound involves the disconnection of the two C-N bonds within the pyrrole-2,5-dione (maleimide) ring. This approach simplifies the target molecule into two readily available starting materials: maleic anhydride (B1165640) and 4-bromoaniline (B143363). This disconnection is based on the well-established chemistry of imide formation from anhydrides and primary amines.

The formation of the maleimide (B117702) ring typically proceeds through an intermediate, N-(4-bromophenyl)maleanilic acid. Therefore, a further disconnection of the amide bond in this intermediate leads to the same precursors. This two-step approach, involving the initial formation of the amic acid followed by cyclization, is a cornerstone of N-substituted maleimide synthesis.

Key Precursors Identified:

Maleic Anhydride

4-bromoaniline

The synthesis of this compound is generally planned as a two-step sequence:

Amidation: The reaction of 4-bromoaniline with maleic anhydride to form the N-(4-bromophenyl)maleanilic acid intermediate. This reaction is typically high-yielding and occurs under mild conditions.

Cyclization/Dehydration: The subsequent ring-closure of the maleanilic acid intermediate to form the target maleimide. This step requires a dehydrating agent and often involves heating.

Optimization of this synthetic route focuses on maximizing the yield and purity of the final product while minimizing reaction times and the use of harsh reagents. Key parameters for optimization include the choice of solvent, dehydrating agent, catalyst, and reaction temperature. For instance, the cyclization step can be achieved using acetic anhydride with a catalyst like sodium acetate (B1210297). mdpi.comorgsyn.org

| Parameter | Conditions/Reagents | Purpose |

| Solvent (Amidation) | Ether, Acetonitrile | To dissolve reactants and facilitate the reaction. |

| Cyclization Reagent | Acetic Anhydride | Acts as a dehydrating agent to promote ring closure. |

| Catalyst (Cyclization) | Sodium Acetate, p-Toluenesulfonic acid google.com | To facilitate the cyclization reaction. |

| Temperature (Amidation) | Room Temperature | Mild conditions are sufficient for the formation of the amic acid. |

| Temperature (Cyclization) | Reflux/Heating | To provide the energy needed for the dehydration and ring closure. |

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved through well-established condensation and cyclization strategies.

The most common and classical method for synthesizing N-aryl maleimides is the condensation of maleic anhydride with a corresponding aniline (B41778). mdpi.comorgsyn.org In the case of this compound, this involves the reaction of maleic anhydride with 4-bromoaniline.

The reaction proceeds in two distinct steps. The first step is the nucleophilic attack of the amino group of 4-bromoaniline on one of the carbonyl carbons of maleic anhydride, leading to the ring-opening of the anhydride and the formation of N-(4-bromophenyl)maleanilic acid. This step is typically carried out in a suitable solvent like diethyl ether or acetic acid at room temperature and generally results in high yields of the intermediate amic acid. orgsyn.org

The second step is the dehydrative cyclization of the N-(4-bromophenyl)maleanilic acid to yield the final product, this compound. This is commonly achieved by heating the amic acid in the presence of acetic anhydride and a catalyst such as sodium acetate. mdpi.comorgsyn.org The acetic anhydride serves as the dehydrating agent, removing the water molecule formed during the intramolecular condensation.

Reaction Scheme: Maleic Anhydride + 4-bromoaniline → N-(4-bromophenyl)maleanilic acid → this compound

While the condensation of maleic anhydride and an aniline is the most direct route, other pyrrole (B145914) annulation strategies can be considered, although they are less common for this specific target. The core of the synthesis remains the formation of the five-membered dicarboximide ring. The key cyclization strategy in the context of this compound synthesis is the intramolecular condensation of the N-(4-bromophenyl)maleanilic acid intermediate.

Recent advancements have explored milder conditions for this cyclization. For example, the use of N-methoxycarbonyl activated maleimides can provide a milder route to functionalized maleimides, avoiding the harsh conditions of high-temperature reflux in acetic acid. nih.gov While not explicitly demonstrated for the 4-bromo derivative, this methodology presents a contemporary alternative for the synthesis of sensitive N-substituted maleimides.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound. researchgate.net

A multi-step synthesis designed for an undergraduate organic chemistry laboratory highlights several green chemistry principles applicable to the synthesis of N-phenylmaleimides. researchgate.net These can be extrapolated to the synthesis of the 4-bromo analog.

Atom Economy: The two-step synthesis from maleic anhydride and 4-bromoaniline is inherently atom-economical, as the main byproduct is water.

Use of Safer Chemicals: Efforts can be made to replace hazardous solvents with greener alternatives. For example, exploring solvent-free conditions or using more benign solvents like ethanol (B145695) or water where possible.

Design for Energy Efficiency: The initial amidation reaction is often performed at room temperature, which is energy efficient. Microwave-assisted synthesis could be explored for the cyclization step to reduce reaction times and energy consumption compared to conventional heating.

Waste Reduction: The high yields of both steps in the synthesis lead to minimal waste. Purification methods like recrystallization are preferred over chromatography to reduce solvent waste.

Inherently Safer Chemistry for Accident Prevention: The use of stable, non-volatile starting materials and avoiding harsh reagents contributes to a safer laboratory process. researchgate.net

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste generation. |

| Atom Economy | The condensation reaction has a high atom economy. |

| Less Hazardous Chemical Syntheses | Using less toxic solvents and reagents where possible. |

| Designing Safer Chemicals | The final product has applications in bioconjugation, a field focused on targeted therapies. |

| Safer Solvents and Auxiliaries | Exploring the use of water or ethanol as solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature when possible; exploring microwave irradiation. |

| Use of Renewable Feedstocks | Not directly applicable with current common precursors. |

| Reduce Derivatives | The two-step synthesis avoids unnecessary protection/deprotection steps. |

| Catalysis | Using catalytic amounts of reagents like sodium acetate or p-toluenesulfonic acid. google.com |

| Design for Degradation | Not a primary focus of the synthetic design. |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress by techniques like TLC to avoid unnecessary heating or reaction times. researchgate.net |

| Inherently Safer Chemistry for Accident Prevention | Using stable starting materials and avoiding pyrophoric or explosive reagents. |

Solvent-Free and Reduced-Solvent Methodologies

In alignment with the principles of green chemistry, solvent-free and reduced-solvent methodologies have emerged as powerful alternatives for the synthesis of pyrrole-2,5-diones and their derivatives. researchgate.net These techniques aim to reduce the environmental impact associated with volatile organic solvents and often lead to improved reaction kinetics and simpler work-up procedures. researchgate.netresearchgate.net One common approach involves the solid-state reaction of precursors, often facilitated by grinding or heating. For instance, the conversion of maleanilic acids to the corresponding maleimides can be achieved by grinding the acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) at room temperature. tandfonline.com

Another effective solvent-free strategy involves performing reactions on solid supports, such as neutral alumina (B75360). This method has been successfully applied to the synthesis of thiophenyl-1,4-naphthoquinones, where the reaction of 1,4-naphthoquinones adsorbed on alumina with thiophenols proceeds in ambient conditions to give quantitative yields. researchgate.net Such techniques could be adapted for the final cyclization step in the synthesis of this compound from its corresponding maleamic acid precursor. The absence of a solvent and the high conversion rates make these processes highly practical and environmentally benign. researchgate.net Furthermore, solvent-free, multi-step processes for synthesizing related structures like diketopyrrolo[3,4-c]pyrrole (DPP) pigments have been developed, highlighting the potential for complex syntheses without traditional solvents, which is particularly aimed at reducing carbon emissions and saving energy. researchgate.net

Table 1: Comparison of Solvent-Free Methodologies for Heterocycle Synthesis

| Methodology | Reactants/Precursors | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Grinding | Maleanilic acid, Dicyclohexylcarbodiimide | Room temperature, 8 min | Short reaction time, mild conditions | tandfonline.com |

| Solid-Support | 1,4-Naphthoquinones, Thiophenols on Alumina | Ambient conditions | Quantitative yield, simple work-up | researchgate.net |

| Heating | Alkyl 2-aminoesters, 1,3-dicarbonyl compounds, KOH | 170 °C, 30 min | Good yields (45-81%), three-component synthesis | mdpi.com |

| Specialized Reactor | Succinate esters, Aryl nitriles, Strong base | Elevated temperature | Reduced by-products, energy saving, allows for unsymmetrical products | researchgate.net |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has become a cornerstone technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. haui.edu.vn This technology is particularly effective for the synthesis of heterocyclic compounds like maleimides, where it can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity. haui.edu.vnresearchgate.netlatamjpharm.org The efficiency of microwave heating stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, resulting in rapid and uniform heating that cannot be easily replicated by classical methods. haui.edu.vnresearchgate.net

The optimization of microwave-assisted synthesis is crucial for achieving the best results and typically involves a systematic study of reaction parameters such as microwave power, irradiation time, and temperature. orientjchem.orgnih.gov For the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide, optimal conditions were found to be 90°C for just 30 seconds, which reduced the reaction time by 99% compared to conventional heating for a similar yield. tandfonline.com Statistical methods like the Design of Experiments (DoE) approach can be employed to efficiently optimize reaction conditions with a limited number of experiments. nih.gov Such optimization has been applied to the synthesis of substituted imidazoles, where a 2-factorial design using microwave power and time as independent factors was used to maximize the product yield. orientjchem.org This approach could be readily applied to optimize the synthesis of this compound, ensuring high efficiency and yield. orientjchem.org

Table 2: Optimization of Microwave-Assisted Maleimide Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Improvement | Reference |

|---|---|---|---|---|

| N-(4-chlorophenyl)maleimide Synthesis | 80-85°C, 4 hours | 90°C, 30 seconds | 99% reduction in reaction time | tandfonline.com |

| General Maleimide Derivative Synthesis | Reflux, several hours | 340W, 4-15 minutes | Significant time reduction, high yields | jobpcr.com |

| 2,5-disubstituted 1,3,4-oxadiazole (B1194373) Synthesis | Conventional heating, hours | Microwave irradiation, short time | Eco-friendly, solvent-free conditions | wjarr.com |

| General Imidazole Synthesis | Conventional heating, hours | 720W, 5.7 minutes | Optimized for high yield, green approach | orientjchem.org |

Ultrasound-Assisted Synthetic Pathways

Ultrasound-assisted synthesis, or sonochemistry, provides a green and efficient alternative for promoting chemical reactions. researchgate.netnih.gov The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium irradiated with powerful ultrasound (20 kHz–10 MHz). wikipedia.orgmdpi.com This process generates localized hot spots with extremely high temperatures (up to 5000 K), pressures (>1000 atm), and cooling rates (>10¹¹ K/s), which can dramatically accelerate reaction rates. wikipedia.org Sonochemical methods are noted for being fast, safe, and cost-effective, often resulting in excellent yields and clean transformations with non-chromatographic purification. researchgate.netnih.gov

The application of ultrasound has been successfully demonstrated in the synthesis of various N-heterocycles. For example, a one-pot, three-component synthesis of thiazolidin-4-one derivatives was achieved in excellent yields (91–97%) and short reaction times (55–65 min) under catalyst-free ultrasonic irradiation. sci-hub.se This method proved superior to conventional heating, which required much longer reaction times (8–12 hours) for lower yields. sci-hub.se Similarly, the synthesis of novel pyrrole dihydropyrimidinones has been developed using ultrasound-assisted condensation in a green solvent, lactic acid. researchgate.net These examples underscore the potential of sonochemistry for the efficient and environmentally friendly synthesis of this compound, likely through the cyclization of a suitable precursor. The use of ultrasound can reduce energy consumption and the need for harsh catalysts, aligning with the goals of sustainable chemistry. researchgate.netmdpi.com

Table 3: Ultrasound-Assisted Synthesis of Heterocyclic Compounds

| Target Compound Class | Reaction Type | Conditions | Yield | Time | Reference |

|---|---|---|---|---|---|

| Thiazolidin-4-ones | One-pot, 3-component | Ethanol, 50°C, Ultrasound | 91-97% | 55-65 min | sci-hub.se |

| Pyrrole Dihydropyrimidinones | One-pot condensation | Lactic acid, Ultrasound | Excellent | Short | researchgate.net |

| 1,2,4-Triazole Derivatives | Multi-step modification | Ultrasound irradiation | 65-80% | Short | nih.gov |

| Polysubstituted Pyrroles | One-pot, 3-component | Iodine catalyst, Ultrasound | High | Short | researchgate.net |

Heterogeneous Catalysis in Pyrrole-2,5-dione Formation

Heterogeneous catalysis offers significant advantages in organic synthesis, primarily concerning the ease of catalyst separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com This approach is highly relevant for the formation of the pyrrole-2,5-dione ring, which typically involves a cyclodehydration reaction. The use of solid acid catalysts can efficiently promote this transformation under environmentally friendly conditions.

A variety of heterogeneous catalysts have been developed for the synthesis of N-heterocycles. For example, a novel ecofriendly catalyst consisting of a Schiff base-Cu(II) complex covalently attached to silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) has been reported. nih.gov The magnetic nature of the support allows for easy recovery of the catalyst using an external magnet. nih.gov Another example is a magnetic and heterogeneous solid acid catalyst created by functionalizing a graphene oxide platform with sulfonic acid groups and Fe₃O₄ nanoparticles. mdpi.com This catalyst has been used for the synthesis of spiro[isoindoline-1,2′-quinazoline]-3,4′(3′H)-dione derivatives in high yields under solvent-free conditions. mdpi.com Such solid-supported acid catalysts could be effectively employed for the dehydrative cyclization of 3-(4-bromophenyl)maleamic acid to form the target this compound, offering a sustainable and efficient synthetic route.

Table 4: Examples of Heterogeneous Catalysts in Heterocycle Synthesis

| Catalyst | Support | Target Product | Key Features | Reference |

|---|---|---|---|---|

| Schiff base-Cu(II) | Fe₃O₄@SiO₂-Imidazolium Linker | 1H-Tetrazoles | Magnetic, reusable, high activity | nih.gov |

| Sulfonic acid (-SO₃H) | Fe₃O₄-Graphene Oxide | Spiro[isoindoline-quinazoline]-diones | Magnetic, reusable, solvent-free conditions | mdpi.com |

| Cobalt | Not specified (reusable) | Imidazolones | Reusable, uses air as oxidant, green | mdpi.com |

| Copper(I) oxide (Cu₂O) | None (nanoparticles) | N-arylation of imidazole | Synthesized via sonochemistry, efficient | mdpi.com |

Catalytic Approaches for Selective Synthesis

The selective synthesis of specifically substituted pyrrole-2,5-diones requires precise control over bond formation. Modern catalytic methods, employing either transition metals or small organic molecules (organocatalysts), provide powerful tools to achieve this selectivity, enabling the construction of complex molecular architectures under mild conditions.

Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, is a premier method for forming carbon-carbon and carbon-nitrogen bonds, making it highly suitable for the synthesis of substituted maleimides. beilstein-journals.org For the synthesis of this compound, palladium-catalyzed cross-coupling reactions are a key strategy. This can involve the coupling of a 3-halomaleimide with a (4-bromophenyl)organometallic reagent (e.g., boronic acid in a Suzuki coupling). Unsymmetrical 3,4-disubstituted maleimides have been successfully prepared using palladium-catalyzed cross-coupling of 3,4-dihalomaleimides with indium organometallics, demonstrating the feasibility of selective C-C bond formation on the maleimide core. organic-chemistry.org

Another powerful approach is the direct C-H functionalization of the maleimide ring. A palladium(II)-catalyzed C(sp²)-H activation strategy has been developed to incorporate maleimide moieties into phenylalanine-containing peptides. acs.org In this method, a C-H bond on an aromatic ring is directly coupled with a maleimide. A similar reverse strategy could be envisioned where the C-H bond of a maleimide is coupled with an aryl halide like 1,4-dibromobenzene. Optimization of such reactions typically involves screening palladium sources (e.g., Pd(OAc)₂), oxidants (e.g., Ag₂CO₃), bases, and solvents to achieve high yields. acs.org These catalytic systems offer a modular and efficient route to a wide range of substituted maleimides with high functional group tolerance. nih.gov

Table 5: Transition Metal-Catalyzed Reactions for Maleimide Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium catalyst | 3,4-Dihalomaleimides, Indium organometallics | Unsymmetrical 3,4-disubstituted maleimides | organic-chemistry.org |

| C-H Activation/Maleimidation | Pd(OAc)₂, Ag₂CO₃, Na₂CO₃ | Phenylalanine derivatives, N-substituted maleimides | C-arylated maleimides | acs.org |

| Carbonylative Cyclization | Ruthenium catalyst | Isocyanates, Alkynes, CO | Polysubstituted maleimides | organic-chemistry.org |

| N-Arylation (Buchwald-Hartwig) | Palladium catalyst, Phosphine (B1218219) ligand | Aryl halides, Amines/Imidazoles | N-Aryl heterocycles | beilstein-journals.orgmit.edu |

Organocatalysis in Maleimide Synthesis

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has become a major field in asymmetric synthesis. nih.gov In the context of maleimide chemistry, organocatalysts are frequently employed as excellent Michael acceptors, dienophiles, and dipolarophiles, primarily in reactions that functionalize the maleimide double bond to create chiral succinimide (B58015) derivatives. nih.gov For instance, chiral thiourea (B124793) derivatives have been used to catalyze the enantioselective Michael addition of aldehydes to N-phenylmaleimide, achieving high yields (≥97%) and enantioselectivity (99%) in environmentally friendly aqueous media. mdpi.com

While many applications focus on addition reactions, organocatalytic strategies for the synthesis of the maleimide core itself are also being developed. Recently, an N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl maleimides was demonstrated. chemrxiv.orgchemrxiv.org This method involves the in-situ activation of the corresponding maleamic acid, proceeding under mild conditions with excellent yields and enantioselectivities. chemrxiv.orgchemrxiv.org Although this specific example pertains to N-aryl substitution, it highlights the growing power of organocatalysis to construct the imide ring system. The development of organocatalytic methods for the direct C-arylation of the maleimide ring or for the construction of C-aryl substituted maleimide precursors represents a promising future direction for the selective synthesis of compounds like this compound.

Table 6: Organocatalytic Approaches in Maleimide Chemistry

| Reaction Type | Organocatalyst | Substrates | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Michael Addition | Chiral Thiourea | Isobutyraldehyde, N-phenylmaleimide | Chiral succinimide | ≥97% yield, 99% ee | mdpi.com |

| Atroposelective Amidation | N-Heterocyclic Carbene (NHC) | Maleamic acid | N-Aryl maleimide | Mild conditions, high yield & ee | chemrxiv.orgchemrxiv.org |

| Conjugate Addition | Carbamate-monoprotected trans-cyclohexane-1,2-diamines | Aldehydes, Maleimides | Enantioenriched succinimides | High yields, up to 94% ee | researchgate.net |

| Paal-Knorr Synthesis | Vitamin B1 | Hexane-2,5-dione, Aromatic amines | N-substituted pyrroles | Moderate to excellent yield | nih.gov |

Asymmetric Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound predominantly involves the asymmetric functionalization of the maleimide double bond, leading to chiral succinimide derivatives. The most common and effective strategy is the enantioselective Michael addition of various nucleophiles, a reaction that establishes a stereogenic center at the C-3 position of the resulting succinimide ring.

Organocatalysis has emerged as a powerful tool for these transformations, offering high enantioselectivity under mild conditions. A variety of chiral organocatalysts, including primary and secondary amines, amino acids, peptides, and bifunctional thioureas, have been successfully employed to catalyze the conjugate addition of nucleophiles like aldehydes, ketones, and 1,3-dicarbonyl compounds to N-substituted maleimides. acs.orgmdpi.comtandfonline.com

For instance, chiral primary amine-salicylamides derived from trans-cyclohexane-1,2-diamine have proven effective in catalyzing the addition of α,α-disubstituted aldehydes to N-aryl maleimides, yielding the corresponding succinimide adducts with a newly formed quaternary stereocenter in high yields and enantioselectivities (up to 94% ee). mdpi.com Similarly, the addition of ketones, such as cyclohexanone, can be catalyzed by the same class of organocatalysts, affording adducts with excellent enantioselectivities (up to 99%). acs.org

Another successful class of catalysts includes C2-symmetric bis(2-aminobenzimidazole)s, which promote the conjugate addition of 1,3-dicarbonyl compounds to N-substituted maleimides with excellent yields and enantioselectivities (95-97% ee), even on a gram scale. tandfonline.com The catalytic cycle is believed to involve the formation of a transient nucleophilic enamine from the aldehyde or ketone substrate and the primary amine catalyst. The chiral environment of the catalyst then directs the facial attack of the enamine onto the maleimide acceptor, which is often activated through hydrogen bonding with another functional group on the catalyst. mdpi.com

The following table summarizes representative examples of organocatalyzed asymmetric Michael additions to N-aryl maleimides, a reaction class directly applicable to the synthesis of chiral analogues from N-substituted derivatives of this compound.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers three primary sites for chemical modification: the pyrrole nitrogen, the pyrrole-2,5-dione ring system, and the bromophenyl moiety. This versatility allows for the systematic construction of diverse chemical libraries based on the core structure.

Modifications at the Pyrrole Nitrogen (N-substitution)

The acidic N-H proton of the maleimide ring is readily substituted, providing a straightforward handle for introducing a wide range of functional groups. This modification can significantly alter the steric and electronic properties of the molecule, influencing its solubility, reactivity, and biological interactions.

N-Alkylation: Standard N-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a suitable base. Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method allows for the introduction of simple alkyl chains, as well as more complex functionalities such as benzyl (B1604629) groups or chains bearing terminal functional groups for further conjugation.

N-Arylation: The introduction of aryl or heteroaryl substituents at the nitrogen position is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling, using a boronic acid in the presence of a copper catalyst, or the Buchwald-Hartwig amination, employing an aryl halide with a palladium catalyst, are powerful methods for this transformation. These reactions are tolerant of a wide range of functional groups on the incoming aryl ring, enabling the synthesis of a broad scope of N-aryl derivatives.

Functionalization of the Pyrrole-2,5-dione Ring System

The electron-deficient carbon-carbon double bond of the maleimide ring is highly susceptible to various addition and cycloaddition reactions. These transformations are key to building molecular complexity and altering the core shape of the scaffold.

Diels-Alder Reaction: The maleimide double bond is an excellent dienophile in [4+2] cycloaddition reactions. It reacts readily with a variety of dienes, such as furan (B31954), cyclopentadiene, and 2,3-dimethylbutadiene, to form bicyclic adducts. tandfonline.comtandfonline.com These reactions are often thermally promoted and can be highly stereoselective, typically favoring the exo isomer under thermodynamic control, although the endo isomer may be formed under kinetic control. mdpi.com The Diels-Alder reaction provides a robust method for creating rigid, three-dimensional structures from the planar maleimide core. For example, the reaction of an N-aryl maleimide with 2,5-dimethylfuran (B142691) can produce a stable 4,7-epoxy-1H-isoindole-1,3(2H)-dione adduct. tandfonline.com

Thiol-Ene Michael Addition: The maleimide double bond is exceptionally reactive towards nucleophilic addition by thiols, a reaction often referred to as thiol-ene "click" chemistry. acs.orgresearchgate.net This Michael-type addition proceeds rapidly and selectively under mild conditions, often initiated by a base or a nucleophile, to form a stable thioether linkage at the C-3 position (or C-4 in this case, leading to a 3-substituted-4-thio-succinimide). wikipedia.orgnih.gov This high efficiency and specificity make it a widely used bioconjugation strategy, but it is equally valuable in synthetic chemistry for the controlled addition of thiol-containing molecules to the maleimide core.

[3+2] Cycloaddition: The maleimide ring can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones or azomethine ylides. These reactions lead to the formation of five-membered heterocyclic rings fused to the succinimide core, providing access to complex polycyclic systems. scielo.org.mx

Transformations Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental to modern organic synthesis and allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling extensive diversification of the aryl portion of the molecule.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. It is one of the most widely used cross-coupling methods due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance. wikipedia.orgnih.gov Applying this to this compound allows for the synthesis of biaryl derivatives, where the bromine is replaced by another aryl or heteroaryl group. mdpi.commdpi.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgmdpi.com This allows for the introduction of vinyl substituents onto the phenyl ring, creating styrenyl-type derivatives which can be further functionalized. The reaction typically exhibits high trans selectivity.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to create an aryl-alkyne. wikipedia.orgorganic-chemistry.org The resulting C-C triple bond is a highly versatile functional group that can undergo further transformations, such as reduction, hydration, or participation in cycloaddition reactions.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It provides direct access to aniline derivatives, where the bromine atom is replaced by a substituted amino group. The development of specialized phosphine ligands has enabled the coupling of a wide range of amines with high efficiency. youtube.com

The following table summarizes the key cross-coupling reactions applicable to the bromophenyl moiety.

Elucidation of Reactivity and Reaction Mechanisms of 3 4 Bromophenyl 1h Pyrrole 2,5 Dione

Michael Addition Reactions of the Maleimide (B117702) Double Bond

The electron-deficient double bond of the maleimide ring in 3-(4-bromophenyl)-1H-pyrrole-2,5-dione is highly susceptible to conjugate addition by nucleophiles, a classic example of a Michael reaction. This reactivity is central to many of its applications, particularly in bioconjugation chemistry where the maleimide moiety is a common target for thiol groups of cysteine residues in proteins.

The addition of nucleophiles, particularly thiols, to the maleimide double bond has been a subject of extensive mechanistic and kinetic investigation. The reaction generally proceeds through a nucleophilic attack on one of the sp²-hybridized carbons of the double bond, leading to the formation of a thiosuccinimide adduct.

Studies on the addition of alkyl and aryl thiols to N-substituted maleimides have revealed that the reaction can proceed through different mechanistic pathways. These pathways include a stepwise mechanism with a rate-limiting nucleophilic attack, a stepwise mechanism with a rate-limiting proton transfer, or a concerted mechanism where nucleophilic attack and proton transfer occur simultaneously. wikipedia.orglibretexts.org The prevailing mechanism is influenced by factors such as the nature of the thiol nucleophile and the reaction conditions.

For instance, the addition of alkyl thiolates to N-methylmaleimide has been shown to proceed via a stepwise mechanism with the initial nucleophilic attack being the rate-determining step. wikipedia.orglibretexts.org In contrast, the addition of aryl thiolates to the same substrate is consistent with a mechanism involving either a rate-limiting proton transfer or a concerted process. wikipedia.orglibretexts.org These findings suggest that the electronic properties of the nucleophile play a crucial role in shaping the reaction's energy landscape.

N-aryl maleimides, such as this compound, have been observed to react approximately 2.5 times faster with thiolate substrates compared to their N-alkyl counterparts. nrochemistry.com This enhanced reactivity is advantageous in time-sensitive applications. The kinetics of the reaction are also pH-dependent, with the reaction rate generally increasing with pH up to about 7.5, beyond which competing reactions with other nucleophiles like amines can occur. fu-berlin.de

The general mechanism for the Michael addition of a thiol to this compound can be depicted as follows:

Deprotonation of the thiol (R-SH) by a base to form a more nucleophilic thiolate anion (R-S⁻).

Nucleophilic attack of the thiolate on the β-carbon of the maleimide double bond, leading to the formation of a resonance-stabilized enolate intermediate.

Protonation of the enolate intermediate by a proton source (e.g., the protonated base or solvent) to yield the final thioether adduct.

The table below summarizes the general kinetic parameters observed for thiol additions to N-substituted maleimides, which provide a basis for understanding the reactivity of this compound.

| Nucleophile Type | Proposed Mechanism | Key Kinetic Features |

| Alkyl Thiolate | Stepwise (rate-limiting nucleophilic attack) | βnuc ≈ 0.4, small negative ΔS‡, significant ionic strength effects. wikipedia.orglibretexts.org |

| Aryl Thiolate | Stepwise (rate-limiting proton transfer) or Concerted | βnuc ≈ 1.0, large negative ΔS‡, normal primary solvent kinetic isotope effects, general acid catalysis. wikipedia.orglibretexts.org |

This data is based on studies with N-methylmaleimide and serves as a model for the reactivity of N-aryl maleimides.

The Michael addition of a nucleophile to the prochiral maleimide double bond results in the formation of a new stereocenter at the carbon atom that is attacked. In the absence of a chiral catalyst or a chiral nucleophile, the reaction will produce a racemic mixture of the two possible enantiomers.

However, significant progress has been made in the development of asymmetric Michael additions, which allow for the stereoselective synthesis of one enantiomer over the other. While specific studies on the asymmetric Michael addition to this compound are not extensively reported, the principles of asymmetric catalysis can be applied. Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can create a chiral environment around the substrate, directing the nucleophilic attack to one face of the maleimide ring preferentially.

For example, the organocatalytic enantioselective Michael reaction of aminomaleimides with nitroolefins has been demonstrated, achieving high enantiomeric excesses. acsgcipr.org This indicates that the maleimide scaffold is amenable to stereochemical control. The stereochemical outcome of these reactions is highly dependent on the catalyst, solvent, and reaction temperature.

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond of this compound also makes it an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reaction provides a powerful method for the construction of six-membered rings with high stereocontrol.

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single transition state. The stereochemistry of the reactants is retained in the product. When a cyclic diene, such as furan (B31954) or cyclopentadiene, reacts with a maleimide, two diastereomeric products can be formed: the endo and the exo adducts.

Generally, in Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions between the π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state. However, the exo product is often the thermodynamically more stable isomer due to reduced steric hindrance. The reaction of N-phenylmaleimide with furan is a classic example where the stereochemical outcome can be controlled by the reaction conditions. At lower temperatures, the kinetically favored endo adduct is the major product, while at higher temperatures, the thermodynamically favored exo adduct predominates due to the reversibility of the reaction.

In a study involving the Diels-Alder reaction of N-(4-chlorophenyl)maleimide, a close analog of the title compound, with 2,5-dimethylfuran (B142691), the reaction produced the exo adduct as the major product when heated. wikipedia.org This suggests that under thermodynamic control, the exo isomer is favored for N-aryl maleimides. The reaction of N-arylmaleimides with 2,5-dimethylfuran has been shown to yield the exo Diels-Alder adduct under elevated temperatures.

The table below outlines the expected stereochemical outcomes for the Diels-Alder reaction of an N-aryl maleimide with a cyclic diene like furan, based on general principles and studies of similar compounds.

| Reaction Condition | Major Product | Rationale |

| Low Temperature (Kinetic Control) | Endo Adduct | Favored by secondary orbital interactions in the transition state. |

| High Temperature (Thermodynamic Control) | Exo Adduct | More stable due to lower steric hindrance; favored upon equilibration. |

The inverse electron-demand Diels-Alder (IEDDA) reaction is a variant of the Diels-Alder reaction where the electronic requirements of the diene and dienophile are reversed. In an IEDDA reaction, an electron-rich dienophile reacts with an electron-poor diene. libretexts.org While this compound is typically an electron-poor dienophile and participates in normal Diels-Alder reactions, the concept of IEDDA is important in the broader context of cycloaddition chemistry.

For an N-substituted maleimide to act as the dienophile in an IEDDA reaction, it would need to react with a highly electron-deficient diene, such as 1,2,4,5-tetrazines. nrochemistry.com These reactions are known for their extremely fast reaction rates and are often used in bioorthogonal chemistry. nrochemistry.com While specific examples involving this compound in IEDDA reactions are not prevalent in the literature, its electron-deficient nature makes it a suitable candidate for reactions with electron-rich dienes in standard Diels-Alder cycloadditions.

Halogen-Based Reactivity of the Bromophenyl Group

The presence of a bromine atom on the phenyl ring of this compound opens up another avenue of reactivity, allowing for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the further functionalization of the molecule. The bromo-substituent serves as a versatile synthetic handle for transformations such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

While specific examples of these reactions on this compound are not extensively documented in readily available literature, the reactivity of the 4-bromophenyl group is well-established in a vast number of other molecular contexts. For instance, the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated, indicating the feasibility of such transformations on molecules containing a 4-bromophenyl moiety.

The following table summarizes the potential palladium-catalyzed cross-coupling reactions that the bromophenyl group of this compound could undergo, based on established methodologies for aryl bromides.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

| Suzuki Coupling | Organoboron reagent (e.g., arylboronic acid) | C-C | Pd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) |

| Heck Coupling | Alkene | C-C | Pd(0) catalyst, Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal alkyne | C-C | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine) |

| Buchwald-Hartwig Amination | Amine | C-N | Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Base (e.g., NaOtBu) |

These reactions would allow for the introduction of a wide range of substituents at the 4-position of the phenyl ring, providing access to a diverse library of derivatives with potentially new and interesting properties. The successful execution of these reactions would depend on the compatibility of the maleimide functionality with the reaction conditions, but the robustness of these cross-coupling methods suggests they are likely to be applicable.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine substituent on the phenyl ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. beilstein-journals.orgmdpi.comnih.gov For this compound, this reaction allows for the substitution of the bromine atom with a variety of aryl, heteroaryl, or alkyl groups. The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl ring to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Electron-rich boronic acids have been shown to produce good yields in Suzuki couplings with similar bromophenyl-substituted heterocyclic compounds. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The mechanism proceeds via:

Oxidative Addition: Pd(0) adds to the C-Br bond of the N-(4-bromophenyl)maleimide.

Migratory Insertion (Syn-addition): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.

Reductive Elimination: The base assists in the reductive elimination of HBr, regenerating the Pd(0) catalyst.

The Heck reaction typically exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.org The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the Pd(0) catalyst to this compound.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the Pd(0) catalyst.

While the classic Sonogashira reaction uses a copper co-catalyst, copper-free versions have also been developed. libretexts.orgucsb.edu

| Reaction | Coupling Partner | Typical Catalyst | Key Mechanistic Steps | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | Oxidative Addition, Transmetalation, Reductive Elimination | Biaryl or Alkyl-Aryl Maleimides |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Substituted Alkenyl-Aryl Maleimides |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄/CuI | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | Alkynyl-Aryl Maleimides |

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a carbocation or a backside attack. Instead, it proceeds through a two-step addition-elimination mechanism. libretexts.org

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the maleimide group acts as an electron-withdrawing group. The lone pair of electrons on the nitrogen atom is delocalized into the two carbonyl groups of the pyrrole-2,5-dione ring, which in turn withdraws electron density from the attached phenyl ring via resonance and inductive effects.

The mechanism for SNAr on the bromophenyl ring would proceed as follows:

Nucleophilic Addition: A strong nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. This is typically the rate-determining step, as it disrupts the aromaticity of the ring. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing maleimide group.

Elimination: The leaving group (bromide ion, Br⁻) is expelled, and the aromaticity of the ring is restored. This step is typically fast.

The reactivity of the aryl halide in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. uomustansiriyah.edu.iq While bromine is a good leaving group, the activation of the ring by the maleimide moiety is the critical factor for this reaction to proceed.

Ring-Opening and Recyclization Mechanisms of the Pyrrole-2,5-dione Core

Hydrolytic Stability and Mechanism of Ring Opening

The pyrrole-2,5-dione ring in N-aryl maleimides is susceptible to hydrolysis, particularly under alkaline conditions. acs.orgkinampark.com The reaction involves the opening of the five-membered ring to form an N-aryl maleamic acid. rsc.org

The mechanism of alkaline hydrolysis is a bimolecular process where a hydroxide (B78521) ion acts as the nucleophile. rsc.orgnih.gov The key steps are:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks one of the electrophilic carbonyl carbons of the maleimide ring.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Ring Opening: The intermediate collapses, leading to the cleavage of the carbon-nitrogen bond within the ring and the formation of the maleamic acid product upon protonation.

N-aryl maleimides are generally less stable towards hydrolysis than N-alkyl maleimides. kinampark.com The phenyl ring provides additional resonance for the nitrogen's lone pair electrons, which reduces the electron density delocalization towards the carbonyl groups within the imide ring. This leaves the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. kinampark.com The presence of electron-withdrawing groups on the phenyl ring further increases the rate of hydrolysis. ucl.ac.uk

The rate of hydrolysis is highly dependent on the pH. The reaction is significantly faster in alkaline solutions (pH > 7) compared to acidic or neutral conditions. rsc.org

| Derivative | pH | Half-life (t₁/₂) | Reference |

|---|---|---|---|

| N-phenyl maleimide | 7.4 | ~55 minutes | ucl.ac.uk |

| N-fluorophenyl maleimide | 7.4 | ~28 minutes | ucl.ac.uk |

| N-aryl thiosuccinimide (post-conjugation) | 7.4 | 1.5 hours | ucl.ac.uk |

Reactions with Binucleophiles and Rearrangements

The electrophilic nature of the maleimide ring makes it reactive towards various binucleophiles, such as diamines, hydrazines, and amino-thiols. These reactions often proceed via an initial ring-opening followed by an intramolecular recyclization to form new, more complex heterocyclic systems.

A common example is the reaction of N-arylmaleimides with S,N-binucleophiles. This reaction is a widely used and straightforward approach for the synthesis of derivatives such as 2-(4-oxothiazolidin-5-yl)-N-R-phenylacetamides.

The general mechanism can be described as follows:

Michael Addition/Nucleophilic Attack: One of the nucleophilic centers of the binucleophile attacks the double bond or one of the carbonyl carbons of the maleimide ring.

Ring Opening: The initial adduct undergoes a ring-opening of the maleimide core to form a linear intermediate, similar to the maleamic acid formed during hydrolysis.

Intramolecular Cyclization (Recyclization): The second nucleophilic center of the binucleophile then attacks another electrophilic site within the intermediate. This intramolecular reaction leads to the formation of a new ring system.

Rearrangement/Dehydration: The newly formed cyclic product may undergo further rearrangement or dehydration to yield the final stable heterocyclic compound.

These reactions provide a versatile pathway for transforming the relatively simple N-arylmaleimide scaffold into a diverse range of more complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Photoinduced Transformations and Excited-State Reactivity

Photoreactions and Photophysical Properties

N-aryl maleimides, including this compound, can undergo photochemical reactions upon absorption of light. The most common photoreaction for maleimides is the [2+2] cycloaddition with alkenes. acs.org

Photophysical Processes: Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several processes:

Fluorescence: Radiative decay back to the ground state (S₀) by emitting a photon. This process is typically fast. ubbcluj.roebsco.com

Internal Conversion: Non-radiative decay to a lower energy state of the same spin multiplicity.

Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁), which involves a change in electron spin. wikipedia.orglibretexts.org This process is formally "forbidden" but is significantly enhanced in molecules containing heavy atoms, such as bromine, due to increased spin-orbit coupling. This is known as the "heavy-atom effect." wikipedia.org

Photoreactions: The triplet state (T₁) is often the key reactive intermediate in the photochemistry of carbonyl compounds. For N-aryl maleimides, the T₁ state can react with an alkene in a [2+2] photocycloaddition reaction to form a cyclobutane (B1203170) ring. acs.org

The mechanism for the photosensitized [2+2] cycloaddition of an N-aryl maleimide is as follows:

Sensitization: A photosensitizer (e.g., thioxanthone) absorbs light and undergoes intersystem crossing to its triplet state. acs.org

Energy Transfer: The triplet sensitizer (B1316253) transfers its energy to the N-aryl maleimide, promoting it to its triplet state (T₁).

Cycloaddition: The triplet maleimide reacts with a ground-state alkene to form the cyclobutane adduct. acs.org

The presence of the bromine atom in this compound is expected to significantly enhance the rate of intersystem crossing (S₁ → T₁), thereby increasing the quantum yield of triplet state formation. wikipedia.orgrsc.org This, in turn, can lead to more efficient triplet-state mediated photoreactions. Molecules in the triplet state can also decay back to the ground state via phosphorescence (radiative) or non-radiative decay. ubbcluj.roebsco.com

| Property/Process | Description | Influence of 4-Bromo Substituent |

|---|---|---|

| Absorption | Promotion from ground state (S₀) to excited singlet state (S₁). | Minimal effect on absorption wavelength. |

| Fluorescence | Radiative decay from S₁ to S₀. | Likely to be quenched due to efficient intersystem crossing. |

| Intersystem Crossing (ISC) | Non-radiative transition from S₁ to triplet state (T₁). | Significantly enhanced by the heavy-atom effect of bromine. wikipedia.org |

| Phosphorescence | Radiative decay from T₁ to S₀. | Potentially observable due to increased population of the T₁ state. |

| Photoreaction | [2+2] Cycloaddition with alkenes from the T₁ state. acs.org | Reaction efficiency may be enhanced due to higher T₁ quantum yield. |

Role in Photoinitiated Processes of this compound

The chemical compound this compound, also known as N-(4-bromophenyl)maleimide, exhibits notable activity in photoinitiated processes, primarily functioning as a photoinitiator for free-radical polymerization. Its role is predominantly characterized by its behavior as a Type II photoinitiator, where it participates in a bimolecular reaction to generate the radicals necessary for initiating polymerization.

N-substituted maleimides, particularly N-aryl derivatives like this compound, can initiate the polymerization of various monomers, such as acrylates, upon exposure to ultraviolet (UV) radiation. The initiation mechanism typically involves the photo-excited maleimide abstracting a hydrogen atom from a suitable donor molecule, which can be a solvent, a co-initiator (like a tertiary amine), or even the monomer itself if it contains abstractable hydrogens. This hydrogen abstraction process results in the formation of two radical species: a succinimidyl radical and a radical derived from the hydrogen donor, both of which are capable of initiating the chain growth of a polymer.

The efficiency of N-aryl maleimides in these processes can be significantly enhanced through photosensitization. Sensitizers, such as benzophenone (B1666685) and its derivatives, can absorb light energy and transfer it to the maleimide, promoting it to an excited triplet state. This excited maleimide is then highly reactive and can efficiently abstract a hydrogen atom, leading to a higher quantum yield of radical generation and an enhanced rate of polymerization. Research on analogous systems has demonstrated that a three-component system consisting of a benzophenone derivative as a sensitizer, an N-substituted maleimide, and an amine co-initiator can be exceptionally efficient for the photopolymerization of diacrylates.

Furthermore, N-substituted maleimides can also act as monomeric photoinitiators. In this capacity, the maleimide group not only initiates the polymerization but is also consumed and incorporated into the resulting polymer chain. This dual function is advantageous as it can lead to colorless polymer films with minimal residual photoinitiator, which is often a cause of yellowing and long-term degradation in cured materials. The polymerization of acrylate (B77674) monomers, for example, can be induced by N-substituted maleimides without the need for a conventional photoinitiator. The rate of such polymerizations can be increased by raising the concentration of the maleimide.

While detailed quantitative data specifically for this compound, such as its quantum yield of initiation or specific polymerization kinetics under various conditions, are not extensively documented in readily available literature, the general behavior of N-aryl maleimides provides a strong framework for understanding its role in photoinitiated processes. The presence of the bromophenyl group is expected to influence the photophysical properties of the maleimide, such as its absorption spectrum and intersystem crossing efficiency, which in turn would affect its photoinitiation capabilities.

The table below summarizes the general roles of N-aryl maleimides in photoinitiated processes, which are applicable to this compound.

| Role | Mechanism | Key Features |

| Type II Photoinitiator | Hydrogen abstraction from a donor molecule upon photoexcitation. | Requires a co-initiator (e.g., tertiary amines) or a monomer with abstractable hydrogens. |

| Sensitizable Initiator | Energy transfer from an excited sensitizer (e.g., benzophenone) to the maleimide. | Leads to enhanced initiation efficiency and polymerization rates. |

| Monomeric Photoinitiator | Acts as both an initiator and a comonomer. | The maleimide moiety is incorporated into the polymer backbone, reducing residual initiator. |

| Participant in Photo-copolymerization | Can copolymerize with electron-donor monomers (e.g., vinyl ethers) upon UV exposure without an external photoinitiator. | Leads to the formation of alternating copolymers. |

Advanced Structural and Spectroscopic Characterization of 3 4 Bromophenyl 1h Pyrrole 2,5 Dione and Its Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. For 3-(4-bromophenyl)-1H-pyrrole-2,5-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The structural framework of this compound can be meticulously mapped out using a combination of ¹H and ¹³C NMR, supplemented by 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the bromophenyl ring and the maleimide (B117702) moiety. The protons on the bromophenyl group typically appear as a set of two doublets in the aromatic region (approximately 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The two protons on the maleimide double bond are chemically equivalent and are expected to produce a singlet, typically observed around 6.8-7.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the dione (B5365651) functionality are expected to resonate downfield, typically in the range of 165-175 ppm. The carbons of the bromophenyl ring will show characteristic shifts, with the carbon atom bonded to the bromine atom appearing at a distinct chemical shift. The two olefinic carbons of the maleimide ring are also equivalent and will give a single signal.

To unequivocally assign these resonances and establish connectivity, 2D NMR experiments are employed. A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the bromophenyl ring, confirming their ortho relationship. The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the molecule by linking the previously discussed ¹H signals to their corresponding ¹³C signals. For instance, the singlet from the maleimide protons in the ¹H spectrum would correlate with the olefinic carbon signal in the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on analogous structures and established NMR principles.

View Interactive Table

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | Notes |

| H (Maleimide) | ~6.9 | - | s | Singlet for two equivalent protons |

| C (Maleimide, C=C) | - | ~135 | - | |

| C (Maleimide, C=O) | - | ~170 | - | |

| H (Aromatic, ortho to N) | ~7.4 | - | d | Doublet |

| C (Aromatic, ortho to N) | - | ~128 | - | |

| H (Aromatic, ortho to Br) | ~7.6 | - | d | Doublet |

| C (Aromatic, ortho to Br) | - | ~132 | - | |

| C (Aromatic, C-N) | - | ~131 | - | |

| C (Aromatic, C-Br) | - | ~123 | - |

The synthesis of N-aryl maleimides typically proceeds through a two-step reaction involving the initial formation of a maleamic acid intermediate from the reaction of maleic anhydride (B1165640) with an aniline (B41778), in this case, 4-bromoaniline (B143363). This is followed by a cyclization/dehydration step to yield the final maleimide product. NMR spectroscopy is instrumental in monitoring the progress of this reaction and identifying the intermediate.

The intermediate, N-(4-bromophenyl)maleamic acid, possesses both a carboxylic acid and an amide functional group. Its ¹H NMR spectrum would be significantly different from the final product. Key features would include two distinct vinyl proton signals for the maleamic acid double bond, which are no longer equivalent and would likely appear as doublets with a cis-coupling constant. Additionally, a broad singlet for the amide N-H proton and a very broad singlet for the carboxylic acid proton would be expected. By monitoring the disappearance of these signals and the appearance of the single vinyl proton singlet of the maleimide product, the reaction progress can be accurately tracked.

Mass Spectrometry for Mechanistic Insights

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is also invaluable for gaining insights into reaction mechanisms and molecular structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the N-(4-bromophenyl)maleamic acid intermediate. By analyzing the reaction mixture at different time points using ESI-MS, the molecular ion of the intermediate can be detected, confirming its formation. The expected [M-H]⁻ ion for N-(4-bromophenyl)maleamic acid would have a characteristic isotopic pattern due to the presence of the bromine atom. This real-time monitoring of the reaction provides crucial mechanistic information, confirming the two-step nature of the synthesis.

Upon ionization in the mass spectrometer, molecules can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a "fingerprint" that is unique to the molecule's structure. For this compound, a plausible fragmentation pathway can be predicted based on the stability of the resulting fragments.

A primary fragmentation would likely involve the cleavage of the N-aryl bond. The presence of the bromine atom provides a distinctive isotopic signature (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which would be observable in the molecular ion peak and any fragments containing the bromophenyl moiety. Common fragmentation patterns for N-substituted maleimides include the loss of CO, as well as cleavage of the pyrrole-dione ring. The analysis of these fragmentation patterns can confirm the identity of the synthesized compound and distinguish it from potential isomers.

Table 2: Predicted Mass Spectrometry Fragments for this compound Predicted fragments are based on common fragmentation pathways for related compounds.

View Interactive Table

| m/z | Proposed Fragment | Notes |

| 251/253 | [M]⁺ | Molecular ion with bromine isotope pattern |

| 170/172 | [C₆H₄BrN]⁺ | Loss of two CO molecules |

| 154/156 | [C₆H₄Br]⁺ | Cleavage of the N-aryl bond |

| 97 | [C₄H₂NO₂]⁺ | Maleimide ring fragment |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.

For this compound, the IR spectrum is expected to show strong absorption bands characteristic of the imide functional group. Two distinct carbonyl (C=O) stretching bands are anticipated in the region of 1700-1800 cm⁻¹, which is a hallmark of the cyclic imide structure. The C-N stretching vibration of the imide will also be present. The C=C stretching of the maleimide double bond and the aromatic C=C stretching vibrations of the bromophenyl ring will appear in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration will be observed at lower wavenumbers, typically in the fingerprint region.

Raman spectroscopy, which is sensitive to the polarizability of bonds, provides complementary information. The symmetric C=O stretching vibration, which might be weak in the IR spectrum, is often strong in the Raman spectrum. The aromatic ring vibrations are also typically strong in the Raman spectrum.

These techniques are also highly effective for reaction monitoring. The synthesis of this compound from its maleamic acid intermediate involves the loss of a water molecule and the formation of the cyclic imide. This can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic imide carbonyl bands in the IR spectrum.

Table 3: Characteristic IR and Raman Bands for this compound Frequencies are approximate and based on typical values for the respective functional groups.

View Interactive Table

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Imide C=O | Symmetric Stretch | ~1770 | Strong |

| Imide C=O | Asymmetric Stretch | ~1710 | Weak |

| Maleimide C=C | Stretch | ~1600 | Medium |

| Aromatic C=C | Stretch | ~1590, ~1490 | Strong |

| Imide C-N | Stretch | ~1380 | Medium |

| C-H (Aromatic) | Stretch | ~3100-3000 | Medium |

| C-H (Olefinic) | Stretch | ~3050 | Medium |

| C-Br | Stretch | ~600-500 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy is fundamental to understanding the photophysical properties of N-arylmaleimides. The interaction of the electron-donating 4-bromophenyl group with the electron-accepting maleimide core dictates the molecule's behavior upon absorption of ultraviolet or visible light.

UV-Vis absorption spectroscopy reveals the electronic transitions that can be promoted when the molecule absorbs photons. For N-substituted maleimides, the spectra are typically characterized by strong absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature of the substituent on the phenyl ring. The presence of the bromine atom, an electron-withdrawing but ortho-, para-directing group with available lone pairs, influences the energy of the molecular orbitals involved in these transitions.

Fluorescence spectroscopy provides information about the molecule's de-excitation pathways after it has absorbed light. Many N-aryl maleimide derivatives exhibit fluorescence, and the wavelength of the emitted light (emission maximum) and the efficiency of this process (quantum yield) are highly dependent on the molecular structure and the surrounding environment. The emission is often red-shifted compared to the absorption, a phenomenon known as the Stokes shift. The magnitude of this shift can provide clues about structural changes in the excited state.

| Compound | Absorption λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Emission λem (nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| N-Phenylmaleimide | 285 | 15,000 | 350 | 6,800 |

| N-(4-methoxyphenyl)maleimide | 310 | 18,500 | 395 | 7,200 |

| N-(4-nitrophenyl)maleimide | 325 | 21,000 | 450 | 9,500 |

| N-(4-bromophenyl)maleimide (Expected) | ~290-300 | ~16,000 | ~360-380 | ~7,000-8,000 |

Note: Data for analogs are representative and used to illustrate expected trends. Actual values for this compound may vary.

The electronic structure of this compound is a classic example of a "push-pull" or donor-acceptor system. The 4-bromophenyl ring acts as the electron-donating moiety (the "push"), while the dicarbonyl system of the maleimide ring serves as the electron-accepting moiety (the "pull"). Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is primarily localized on the acceptor part.

This phenomenon is known as an intramolecular charge-transfer (ICT) transition. Molecules that exhibit ICT often display solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. In polar solvents, the charge-separated excited state is stabilized, often leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. Studying the compound in a range of solvents with varying dielectric constants allows for the characterization of this ICT state and the determination of the change in dipole moment upon excitation. Ultrafast spectroscopic techniques, such as transient absorption, can further elucidate the dynamics of the ICT process, revealing the timescales on which charge separation and relaxation occur. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about electronic structure, single-crystal X-ray crystallography offers definitive proof of the molecular structure in the solid state. This technique provides precise coordinates of each atom, allowing for the determination of bond lengths, bond angles, and torsion angles.

For this compound, a crystal structure would reveal key structural parameters. This includes the planarity of the maleimide ring and the dihedral angle between this ring and the plane of the 4-bromophenyl group. This angle is particularly important as it affects the degree of π-orbital overlap between the donor and acceptor moieties, which in turn influences the efficiency of the intramolecular charge transfer. Furthermore, crystallographic analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π-π stacking, and halogen bonding involving the bromine atom. These non-covalent interactions are crucial for understanding the material's bulk properties. Although a specific crystal structure for this compound is not publicly available, data from analogous structures provide insight into the expected findings. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 14.789 |

| β (°) | 98.54 |

| Volume (Å3) | 1272.1 |

| Dihedral Angle (Phenyl-Heterocycle) | 25.8° |

Note: This data is representative of a related molecular structure and is for illustrative purposes only.

Advanced Techniques for In Situ Reaction Monitoring

Understanding the mechanism and kinetics of the synthesis of this compound is critical for process optimization. The synthesis typically proceeds in two steps: first, the reaction of 4-bromoaniline with maleic anhydride to form the N-(4-bromophenyl)maleamic acid intermediate, followed by a cyclodehydration step to yield the final maleimide product.

Advanced in situ analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring these reactions in real-time. asahilab.co.jprsc.org By setting up the reaction directly within an NMR spectrometer, it is possible to acquire spectra at regular intervals without disturbing the reaction mixture. This allows for the simultaneous tracking of the concentrations of reactants, intermediates, and products.

For example, in the synthesis of N-arylmaleimides, ¹H NMR can be used to monitor the disappearance of the signals corresponding to the amine protons of 4-bromoaniline and the appearance of the distinct vinyl and amide proton signals of the maleamic acid intermediate. In the subsequent cyclization step, the disappearance of the intermediate's signals and the emergence of the sharp singlet for the two equivalent vinyl protons of the symmetrical maleimide ring can be observed. This real-time data allows for the precise determination of reaction rates, the identification of potential side products, and the optimization of reaction conditions such as temperature and catalyst loading. researchgate.net

Theoretical and Computational Studies of 3 4 Bromophenyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental in predicting the behavior of molecules. For derivatives of 1H-pyrrole-2,5-dione (maleimide), these computational approaches offer a powerful tool to investigate their geometric, electronic, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of 3-(4-bromophenyl)-1H-pyrrole-2,5-dione is defined by the spatial relationship between the planar pyrrole-2,5-dione (maleimide) ring and the appended 4-bromophenyl group. A crucial parameter in the geometry of aryl-substituted maleimides is the dihedral angle, which is the angle of twist between the plane of the maleimide (B117702) ring and the plane of the aromatic ring. srce.hrnih.gov

In this compound, the rotation around the C-C single bond connecting the two rings is the primary conformational freedom. The lowest energy conformation is expected to feature a non-planar arrangement, with a specific dihedral angle that minimizes steric repulsion while allowing for some degree of π-system conjugation between the rings. This twist is a known characteristic of aryl-substituted maleimides. srce.hrnih.gov

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals, Charge Distribution)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller gap generally implies higher reactivity. nih.gov

For maleimide derivatives, the HOMO is typically localized over the electron-rich regions, while the LUMO is centered on the electron-deficient parts of the molecule. In this compound, the π-system of the bromophenyl ring and the maleimide ring will contribute significantly to these frontier orbitals. The electron-withdrawing nature of the bromine atom and the carbonyl groups on the maleimide ring influences the energy levels of these orbitals.